molecular formula C13H14O2 B15276184 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one

2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B15276184
M. Wt: 202.25 g/mol
InChI Key: UOUDXZCQRGPBPX-PKNBQFBNSA-N
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Description

2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an ethoxymethylidene group attached to a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of ethyl formate with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Ethyl-substituted tetrahydronaphthalenones

    Substitution: Various substituted tetrahydronaphthalenones depending on the nucleophile used

Scientific Research Applications

2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity or interfere with metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.

    Diethyl 2-ethoxymethylidenemalonate: Another compound with an ethoxymethylidene group, used in similar synthetic applications.

    Ethyl 2-ethoxymethylidenecyanoacetate: Similar in structure and reactivity, used in the synthesis of heterocycles.

Uniqueness

2-(Ethoxymethylidene)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalenone core, which provides a rigid and stable framework for various chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2E)-2-(ethoxymethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H14O2/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9H,2,7-8H2,1H3/b11-9+

InChI Key

UOUDXZCQRGPBPX-PKNBQFBNSA-N

Isomeric SMILES

CCO/C=C/1\CCC2=CC=CC=C2C1=O

Canonical SMILES

CCOC=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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